molecular formula C7H4ClFN2 B7963492 5-Chloro-6-fluoro-1H-indazole

5-Chloro-6-fluoro-1H-indazole

Cat. No.: B7963492
M. Wt: 170.57 g/mol
InChI Key: FHIQDGOGNZXFHR-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of chlorine and fluorine atoms in the 5 and 6 positions, respectively, enhances the compound’s chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-1H-indazole typically involves the cyclization of substituted hydrazines with ortho-substituted aromatic aldehydes or ketones. One common method includes the reaction of 2-chloro-3-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize byproducts and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substituted Indazoles: Various substituted indazoles can be formed depending on the reagents used in the substitution reactions.

    Oxidized or Reduced Derivatives: Different oxidation states of the compound can be achieved through oxidation or reduction reactions.

Scientific Research Applications

5-Chloro-6-fluoro-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting kinase enzymes and other protein targets.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

    Agrochemicals: The compound is used in the synthesis of pesticides and herbicides due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase enzymes by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, affecting cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-indazole
  • 6-Fluoro-1H-indazole
  • 5-Bromo-6-fluoro-1H-indazole

Uniqueness

5-Chloro-6-fluoro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in synthetic chemistry. Compared to similar compounds, it offers a unique combination of biological activity and chemical stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-chloro-6-fluoro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIQDGOGNZXFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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